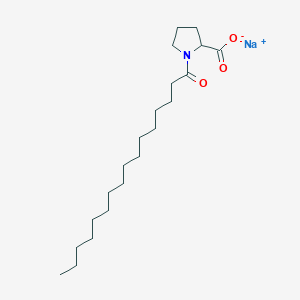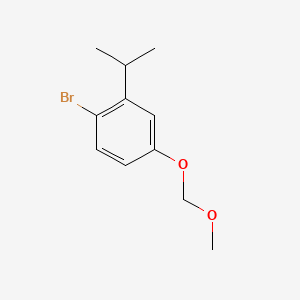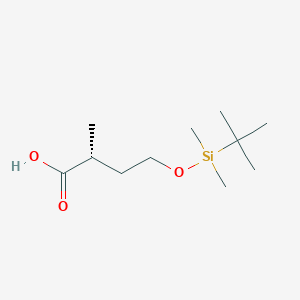![molecular formula C17H15BrO3S B13897661 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid is an organic compound with a complex structure that includes a brominated propanoyl group, a phenylsulfanyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the nucleophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mécanisme D'action
The mechanism of action of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting enzymes or interacting with proteins, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropanoyl)-5-formylphenyl (hydroxy)acetic acid: This compound has a similar brominated propanoyl group but differs in the presence of a formyl group.
2-Bromopropionyl bromide: A simpler compound with a brominated propanoyl group but lacking the phenylsulfanyl and acetic acid moieties.
Propriétés
Formule moléculaire |
C17H15BrO3S |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H15BrO3S/c1-11(18)17(21)12-7-8-15(13(9-12)10-16(19)20)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
Clé InChI |
GAAADDRPWLNOCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)


![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)



